N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester
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Overview
Description
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester: is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. This compound is labeled with deuterium (d6), which makes it useful in various research applications, particularly in the field of proteomics and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester involves multiple steps, starting with the preparation of meropenem. The meropenem core is then modified by introducing the 4-nitrobenzyloxycarbonyl group and the 4-nitrobenzyl ester group. The reaction conditions typically involve the use of protecting groups, coupling reagents, and deuterated solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from ester groups.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of meropenem derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of meropenem.
Medicine: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing meropenem.
Mechanism of Action
The mechanism of action of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is similar to that of meropenem. It penetrates bacterial cells and interferes with the synthesis of vital cell wall components, leading to cell death. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
Meropenem: The parent compound, a broad-spectrum carbapenem antibiotic.
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Doripenem: A carbapenem antibiotic with enhanced activity against certain Gram-negative bacteria.
Uniqueness
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of the 4-nitrobenzyloxycarbonyl and 4-nitrobenzyl ester groups also allows for specific chemical modifications and reactions .
Properties
Molecular Formula |
C32H35N5O11S |
---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3 |
InChI Key |
PJGGEFUAFDAJJT-CJQVKMEYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
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